molecular formula C17H14FN3O2S B5754204 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide

Cat. No. B5754204
M. Wt: 343.4 g/mol
InChI Key: LZPJAGRIKMJMLB-UHFFFAOYSA-N
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Description

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide, also known as BFA, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. BFA is a thioamide derivative of 1,3,4-oxadiazole, a heterocyclic compound that has been extensively studied for its biological properties.

Mechanism of Action

The mechanism of action of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide involves the inhibition of ADP-ribosylation factor (ARF), a small GTPase that is involved in the regulation of protein trafficking. 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide binds to ARF and prevents its activation, leading to the disruption of the Golgi apparatus. This disruption can be visualized using fluorescence microscopy, which allows researchers to study the effects of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide on protein trafficking in live cells.
Biochemical and Physiological Effects:
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on protein trafficking, 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide has been found to inhibit the proliferation of cancer cells and induce apoptosis. 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide has also been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide is its ability to selectively disrupt the Golgi apparatus, allowing researchers to study protein trafficking pathways in cells. However, 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide has some limitations as well. It is a relatively toxic compound, and care must be taken when handling it. In addition, 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide has a short half-life in cells, which can make it difficult to study its effects over longer time periods.

Future Directions

There are a number of future directions for research on 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide. One area of interest is its potential use in the treatment of cancer. 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide has been shown to inhibit the proliferation of cancer cells, and further research may lead to the development of new cancer therapies. Another area of interest is the development of new derivatives of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide with improved pharmacological properties. Finally, 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide may be useful in the study of other cellular processes, such as autophagy and apoptosis.

Synthesis Methods

The synthesis of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide involves the reaction of 5-benzyl-1,3,4-oxadiazole-2-thiol with 4-fluoroacetophenone in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product. The yield of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide is typically around 60-70%, and the compound can be purified by recrystallization from a suitable solvent.

Scientific Research Applications

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide has been shown to have potential applications in biomedical research. One of the main areas of interest is its ability to inhibit protein trafficking in cells. 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide has been found to disrupt the Golgi apparatus, a cellular organelle that is involved in the processing and sorting of proteins. This disruption leads to the accumulation of proteins in the endoplasmic reticulum, which can be used to study protein trafficking pathways.

properties

IUPAC Name

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S/c18-13-6-8-14(9-7-13)19-15(22)11-24-17-21-20-16(23-17)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPJAGRIKMJMLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide

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